N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 2,5-dichlorothiophen-3-yl group and linked to a 2,3-dihydrobenzo[b][1,4]dioxine-carboxamide moiety. Such structures are of interest in medicinal chemistry due to the prevalence of thiazole and thiophene rings in bioactive molecules, which often confer favorable pharmacokinetic properties and target binding capabilities. The carboxamide group further contributes to hydrogen-bonding capacity, a critical feature for ligand-receptor interactions in drug design .
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3S2/c17-13-5-8(14(18)25-13)9-7-24-16(19-9)20-15(21)12-6-22-10-3-1-2-4-11(10)23-12/h1-5,7,12H,6H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQMWACXWFZLOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to act on a variety of biological targets. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, leading to their diverse biological activities
Pharmacokinetics
Thiazole derivatives are known to have varying pharmacokinetic properties, which can impact their bioavailability
Biological Activity
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is , with a molecular weight of 375.3 g/mol. The compound features a thiazole ring and a benzo[d]dioxin moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction : The compound interacts with various enzymes such as cytochrome P450s, influencing drug metabolism and detoxification processes.
- Signaling Pathway Modulation : It has been observed to affect key signaling pathways like MAPK/ERK, which are crucial for cell proliferation and differentiation. This modulation can lead to altered gene expression profiles in treated cells.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a recent study involving the evaluation of various thiazole derivatives, it was found that compounds structurally similar to this compound exhibited potent anticancer activity against human ovarian carcinoma cells. The study highlighted the importance of the benzodioxane moiety in enhancing the growth inhibitory effects on cancer cells .
Case Study: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of benzodioxane derivatives showed that specific substitutions on the benzodioxane ring could significantly enhance anti-inflammatory responses in vitro. These findings suggest that modifications to the compound's structure could lead to improved therapeutic agents for treating inflammatory diseases .
Comparison with Similar Compounds
Table 1: Comparative Overview of Key Compounds
Substituent Effects and Electronic Properties
- Chlorine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems.
- Aromatic Systems : The dichlorothiophene-thiazole combination in the target contrasts with the benzo[d]thiazole-carbohydrazide systems in . Thiophene’s smaller ring size and sulfur atom alter π-π stacking and electronic distribution relative to benzene derivatives.
- Carboxamides typically exhibit stronger and more directional H-bonding than carbohydrazides, which may influence solubility and target affinity.
Spectral and Tautomeric Behavior
- IR Spectroscopy : The target’s carboxamide C=O stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides in . In contrast, triazole-thiones ([7–9]) lack C=O but show C=S stretches (~1247–1255 cm⁻¹), confirming tautomeric preference for the thione form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
